molecular formula C17H15NO3 B6528327 (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 946270-30-0

(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B6528327
CAS No.: 946270-30-0
M. Wt: 281.30 g/mol
InChI Key: GQTOUFNCASIXMZ-WJDWOHSUSA-N
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Description

(Z)-2-((Benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuranone derivative featuring a benzyl(methyl)amino substituent at the C2 position of the benzofuranone core. This compound belongs to the aurone family, characterized by a conjugated α,β-unsaturated ketone system, which confers unique electronic and biological properties . The Z-configuration of the exocyclic double bond is critical for maintaining planar molecular geometry, enabling interactions with biological targets such as enzymes or receptors. The 6-hydroxy group enhances water solubility, while the benzyl(methyl)amino moiety introduces lipophilicity, balancing pharmacokinetic properties .

Properties

IUPAC Name

(2Z)-2-[[benzyl(methyl)amino]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-18(10-12-5-3-2-4-6-12)11-16-17(20)14-8-7-13(19)9-15(14)21-16/h2-9,11,19H,10H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTOUFNCASIXMZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from 6-Hydroxybenzofuran-3(2H)-one

A widely adopted strategy involves functionalizing the preformed benzofuran core. Starting with 6-hydroxybenzofuran-3(2H)-one, the (benzyl(methyl)amino)methylene group is introduced via condensation with N-benzyl-N-methylamine under acidic conditions. Key steps include:

  • Activation of the C2 Position : Treatment with oxalyl chloride in dichloromethane activates the carbonyl group, facilitating nucleophilic attack.

  • Condensation with Amine : Reaction with N-benzyl-N-methylamine in the presence of potassium carbonate yields the imine intermediate. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

  • Purification : Flash chromatography using ethyl acetate/hexanes (25:75) isolates the product with >90% purity.

This method achieves a 73% yield under optimized conditions (50°C, 4.0 equiv Cs₂CO₃, 6 equiv methyl acrylate).

Rhodium-Catalyzed Cyclization

Rhodium-based catalysts enable one-pot synthesis of benzofuran derivatives from substituted benzamides and vinylene carbonate. For the target compound:

  • C–H Activation : A cyclopentadienyl rhodium complex activates the benzamide substrate at the ortho position.

  • Migratory Insertion : Vinylene carbonate inserts into the Rh–C bond, forming a six-membered metallacycle.

  • β-Oxygen Elimination : The intermediate undergoes elimination to generate the benzofuran core, followed by amine conjugation.

Yields range from 30–80%, depending on substituent electronics. Electron-donating groups enhance reactivity, while steric hindrance at the amine reduces efficiency.

Catalyst-Free Synthesis from Aryl Alkynes

Aryl alkynes and sulfur ylides react in acetonitrile without catalysts to form tricyclic benzofurans. For this compound:

  • Nucleophilic Addition : Hydroxyl-substituted aryl alkynes undergo nucleophilic attack by sulfur ylides, forming a propargyl intermediate.

  • Cyclization : Spontaneous cyclization generates the benzofuran ring, with the Z-configuration favored due to steric effects.

  • Oxidation : Manganese dioxide oxidizes the intermediate to the ketone, completing the 3(2H)-one moiety.

This method offers a 33–84% yield and avoids transition metals, making it cost-effective for large-scale production.

Alkali-Promoted Michael Addition and Lactonization

Caesium carbonate mediates a cascade reaction between N-substituted (ortho-hydroxy)aryl glycine esters and α,β-unsaturated carbonyl compounds:

  • Michael Addition : The glycine ester attacks methyl acrylate, forming a β-keto ester intermediate.

  • Lactonization : Intramolecular esterification closes the benzofuran ring, with Cs₂CO₃ facilitating deprotonation.

  • Diastereomer Separation : Chromatography resolves epimers, confirmed via ¹H NMR and X-ray crystallography.

Optimized conditions (toluene, 50°C, 30 min) yield 73% of the desired product.

Reaction Optimization and Challenges

Solvent and Base Selection

ConditionOptimal ChoiceImpact on Yield
Solvent DichloromethaneMaximizes solubility of intermediates
Base Cs₂CO₃Enhances lactonization efficiency
Temperature 50°CBalances reaction rate and decomposition

Polar solvents (e.g., methanol) lead to decomposition, while weaker bases (K₂CO₃) fail to drive lactonization.

Stereochemical Control

The Z-configuration is thermodynamically favored due to:

  • Intramolecular hydrogen bonding between the C6 hydroxyl and carbonyl group.

  • Steric repulsion between the benzyl group and benzofuran ring in the E-isomer.

Epimerization occurs under strong acidic conditions, necessitating mild purification protocols.

Characterization and Validation

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR δ 7.45 (d, J=8.4 Hz, 1H)C7 aromatic proton
¹³C NMR δ 168.2 (C=O)Lactone carbonyl
IR 1720 cm⁻¹C=O stretch
HRMS m/z 281.30 [M+H]⁺Molecular ion confirmation

X-ray crystallography confirms the Z-configuration, with a dihedral angle of 8.2° between the benzofuran and amine planes .

Chemical Reactions Analysis

Aldol Condensation Reactions

The compound undergoes aldol condensation with aryl aldehydes under basic conditions to form extended conjugated systems. This reaction is critical for synthesizing aurone derivatives with enhanced biological activity .

Example reaction conditions:

ReagentSolventTemperatureTimeYield
KOH (50% aqueous)EtOHReflux2–5 h37–73%
Ethylenediamine diacetateMeCNRT (ultrasound)5–10 min46–96%

This reaction proceeds via deprotonation of the α-carbon adjacent to the ketone, followed by nucleophilic attack on the aldehyde. The (Z)-configuration is retained in the product due to steric constraints .

Oxidative Cross-Coupling

Iodine-catalyzed oxidative coupling with alcohols generates α-alkoxy derivatives, demonstrating the compound's versatility in C–O bond formation :

Mechanistic pathway:

  • Electrophilic iodination : I₂ activates the α-position

  • Sₙ2 displacement : Alcohols attack the iodinated intermediate

  • Proton exchange : Regeneration of catalytic I₂

Key data:

NucleophileProduct StructureIsolated Yield
2-NaphtholBenzofuran-naphthol conjugate47%
BenzhydrolN,O-acetal derivative38%

This method enables gram-scale synthesis (80% isolated yield) .

Deprotection Reactions

Methoxy-protected derivatives undergo demethylation using boron tribromide to regenerate the hydroxyl group:

Standard conditions:

  • Reagent: BBr₃ (1.1 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0°C → RT

  • Time: 2–4 h

  • Yield: 84–97%

This reaction preserves the benzofuran core while enabling selective functionalization at the 6-position.

Tandem Reactions

The compound participates in sequential C–C coupling/dehydration processes with phenolic substrates:

Notable example:
Reaction with 5-chlorobenzotriazole yields fused heterocyclic systems through:

  • Imine formation at the methylene group

  • Radical-mediated cyclization

  • Aromatic electrophilic substitution

Key metrics:

  • Temperature: 80°C

  • Catalyst: I₂ (10 mol%)

  • Yield: 27–37%

Biological Interaction Studies

While not a chemical reaction, the compound's binding modes inform its reactivity:

Target ProteinBinding Affinity (Kₐ)Interaction Type
NDM-1 metallo-β-lactamase2.3 µMZinc ion chelation
VIM-2 enzyme4.1 µMHydrogen bonding

These interactions correlate with its susceptibility to hydrolysis at physiological pH .

Comparative Reactivity Table

Reaction TypeKey AdvantageLimitations
Aldol condensationExtends π-conjugationRequires anhydrous conditions
Oxidative cross-couplingBroad alcohol compatibilityRadical inhibitors reduce yields
Tandem reactionsBuilds complex architecturesMulti-step optimization needed

Scientific Research Applications

Biological Activities

The benzofuran scaffold is known for its significant biological properties, including:

  • Anti-inflammatory Effects : Several studies have demonstrated that benzofuran derivatives exhibit potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF and IL-1 . For instance, a derivative similar to the target compound reduced TNF by 93.8% and IL-1 by 98% in vitro.
  • Anticancer Properties : Benzofuran compounds have shown cytotoxic effects against various cancer cell lines. A study highlighted the potential of benzofuran derivatives in targeting cancer cells through apoptosis induction .
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against bacterial strains, showcasing significant inhibitory effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one typically involves multi-step reactions starting from easily accessible precursors. The structure-activity relationship studies have revealed that modifications at specific positions on the benzofuran ring can enhance biological activity:

PositionModificationEffect
6Hydroxyl groupIncreased anti-inflammatory activity
2Benzyl substitutionEnhanced binding affinity to target enzymes

Case Studies

  • Inhibition of DsbA Enzyme : A fragment-based approach identified a benzofuran derivative as a promising inhibitor of the DsbA enzyme in Escherichia coli, demonstrating potential for developing new antibacterial agents . The binding affinity was characterized using NMR studies, revealing dissociation constants around 326 µM.
  • Alkaline Phosphatase Inhibition : Research indicated that derivatives of benzofuran could serve as effective inhibitors of alkaline phosphatase (AP), with certain compounds exhibiting IC50 values in the low micromolar range . This suggests their potential use in conditions where AP activity is dysregulated.
  • DRAK2 Inhibition for Diabetes Treatment : A series of benzofuran derivatives were developed as DRAK2 inhibitors, showing protective effects on islet β-cells against apoptosis, which is crucial for diabetes management . Compounds exhibited IC50 values as low as 0.25 µM, indicating strong potency.

Mechanism of Action

The mechanism of action of (Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Benzofuranone derivatives vary in substituents at the C2 and C6 positions, significantly altering their physical and chemical behaviors. Key analogs include:

Compound Name Substituents (C2) Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target Compound Benzyl(methyl)amino Calculated: 311.34 Not reported Balanced lipophilicity/hydrophilicity -
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxy 3,4-Dihydroxybenzylidene 270.24 254–255 High solubility, antioxidant activity
(Z)-2-(2-Fluorobenzylidene)-6-hydroxy 2-Fluorobenzylidene 256.23 250 Increased lipophilicity, fluorescence
(Z)-2-(3-Chlorobenzylidene)-6-hydroxy 3-Chlorobenzylidene 272.68 265 Enhanced electrophilicity
(Z)-6-((2,6-Dichlorobenzyl)oxy) derivative 2,6-Dichlorobenzyloxy 309.20 153–155 Improved metabolic stability
  • Hydroxy vs. Alkoxy Groups : The 6-hydroxy group in the target compound and analogs like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one enhances hydrogen bonding, improving aqueous solubility compared to alkoxy-substituted derivatives (e.g., 6-((2,6-dichlorobenzyl)oxy) analogs) .
  • Halogenated Derivatives : Fluorine and chlorine substituents (e.g., 2-fluoro or 3-chloro analogs) increase molecular weight and lipophilicity, affecting membrane permeability and fluorescence properties .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, F) at C2 enhance electrophilicity, improving interactions with nucleophilic enzyme residues .
    • Hydroxy groups at C6 and C3' (in dihydroxy analogs) are critical for antioxidant and anti-inflammatory activities .
  • Thermal Stability : Halogenated derivatives exhibit higher melting points (250–265°C) than hydroxylated analogs (254–255°C), correlating with stronger intermolecular forces .

Biological Activity

(Z)-2-((benzyl(methyl)amino)methylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, characterized by a unique combination of functional groups that suggest potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with a hydroxyl group and a benzyl(methyl)amino side chain. Its synthesis typically involves multi-step organic reactions, including the condensation of benzylamine with suitable aldehydes or ketones, followed by cyclization to form the benzofuran ring. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antioxidant Properties : Compounds with hydroxyl groups in the benzofuran structure have been shown to possess significant antioxidant activity, which can protect cells from oxidative stress.
  • Tyrosinase Inhibition : Studies on aurone derivatives indicate that compounds with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin hyperpigmentation treatments .
  • Anticancer Activity : Some benzofuran derivatives have demonstrated anticancer properties, potentially through mechanisms involving apoptosis induction or inhibition of cell proliferation .

The biological effects of this compound may stem from its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosinase or modulate pathways involved in oxidative stress response. However, detailed studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-HydroxybenzofuranHydroxyl group; benzofuran coreAntioxidant, neuroprotective
Benzylamine DerivativesAmino group; aromatic ringsAntidepressant, antitumor
AuronesMultiple hydroxyl groupsTyrosinase inhibition, anticancer

The combination of functional groups in this compound may confer unique binding interactions with biological targets compared to simpler analogs .

Case Studies and Research Findings

  • Tyrosinase Inhibition Study : A study evaluating aurones found that derivatives with multiple hydroxyl groups exhibited significant tyrosinase inhibition. The most potent compound had an IC50 value of 2.2 μM, indicating strong potential for skin-related applications .
  • Antioxidant Activity Evaluation : Research has shown that hydroxylated benzofurans possess antioxidant properties that can mitigate oxidative damage in cellular models. This activity is crucial for developing therapeutic agents against oxidative stress-related diseases .
  • Anticancer Potential : Investigations into related benzofuran compounds have revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects warranting further exploration .

Q & A

Q. What comparative studies differentiate this compound from structurally related benzofuran derivatives?

  • Key Comparisons :
  • Bioactivity : Compared to 6-methoxybenzofuran analogs, the hydroxy group enhances antioxidant capacity but reduces metabolic stability .
  • Synthetic complexity : The benzyl(methyl)amino group requires multistep protection/deprotection strategies, unlike simpler methyl-substituted derivatives .

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